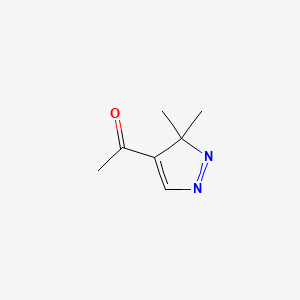
(3-Chloro-5-nitrophenyl)methanol
Overview
Description
“(3-Chloro-5-nitrophenyl)methanol” is a chemical compound with the CAS Number: 79944-62-0. It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It should be stored in a sealed container in a dry environment .Scientific Research Applications
3-CNPM has a wide range of applications in scientific research. It is commonly used as a reagent in organic reactions, as a catalyst in biochemical reactions, and as a substrate in enzyme-catalyzed reactions. It can also be used to study the mechanism of action of various biological processes and to examine the biochemical and physiological effects of certain compounds. In addition, 3-CNPM has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.
Mechanism of Action
The mechanism of action of 3-CNPM is not fully understood. However, it is believed that the compound acts as a proton donor, transferring protons from the 3-chloro-4-nitrophenol to the methanol, thus forming 3-CNPM. In addition, 3-CNPM may act as an intermediate in the reaction, facilitating the transfer of protons from the 4-nitrophenol to the methanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CNPM are not well understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 3-CNPM has been shown to have antioxidant activity and to reduce the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
3-CNPM has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, 3-CNPM is a versatile compound that can be used in a variety of laboratory experiments and research applications.
However, there are also some limitations to using 3-CNPM in laboratory experiments. The compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 3-CNPM is a relatively toxic compound and should be handled with care.
Future Directions
The potential future directions for 3-CNPM are numerous. The compound could be used in the development of new pharmaceuticals, pesticides, and dyes. In addition, 3-CNPM could be used to study the mechanism of action of various biological processes and to examine the biochemical and physiological effects of certain compounds. Finally, 3-CNPM could be used as a reagent in organic reactions and as a catalyst in biochemical reactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(3-chloro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBQUSJJIYIBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680970 | |
| Record name | (3-Chloro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79944-62-0 | |
| Record name | (3-Chloro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

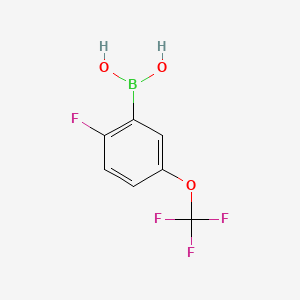

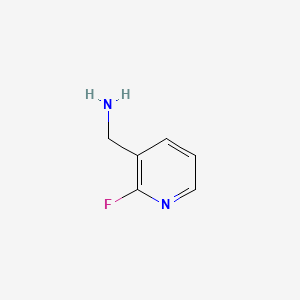



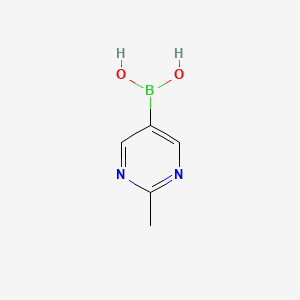
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
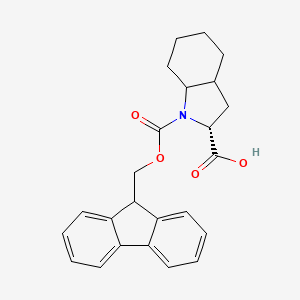
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)


